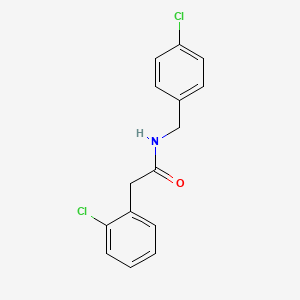
2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide
描述
2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide, also known as CEC, is a chemical compound that has been widely studied for its potential in various scientific research applications. CEC is a thienylacetamide derivative that has shown promise in the fields of pharmacology, neuroscience, and medicinal chemistry.
科学研究应用
2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide has been studied for its potential in various scientific research applications. In the field of pharmacology, 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide has been shown to act as a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in various physiological processes, including pain sensation, appetite regulation, and mood modulation. Inhibition of FAAH by 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide leads to increased levels of endocannabinoids, which may have therapeutic potential in the treatment of pain, anxiety, and depression.
In neuroscience, 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide has been studied for its potential as a tool to investigate the role of endocannabinoids in the brain. By inhibiting FAAH, 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide can increase endocannabinoid levels in specific brain regions, allowing researchers to study the effects of endocannabinoids on neuronal activity, synaptic plasticity, and behavior.
In medicinal chemistry, 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide has been used as a starting point for the development of novel FAAH inhibitors with improved potency, selectivity, and pharmacokinetic properties. The structure of 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide has been modified in various ways to optimize its activity and reduce potential side effects.
作用机制
The mechanism of action of 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide involves the inhibition of FAAH, which leads to increased levels of endocannabinoids. Endocannabinoids bind to cannabinoid receptors in the brain and other tissues, modulating various physiological processes. Inhibition of FAAH by 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide leads to prolonged and enhanced activation of endocannabinoid signaling, which may have therapeutic potential in various conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide are primarily related to its inhibition of FAAH and subsequent increase in endocannabinoid levels. Endocannabinoids have been shown to modulate pain sensation, appetite regulation, mood, and immune function. Inhibition of FAAH by 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide has been shown to reduce pain in animal models of inflammatory and neuropathic pain, as well as reduce anxiety and depression-like behaviors.
实验室实验的优点和局限性
One advantage of using 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide in lab experiments is its selectivity for FAAH inhibition, which allows for specific modulation of endocannabinoid signaling. 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration.
One limitation of using 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide in lab experiments is its potential for off-target effects, as it may interact with other enzymes or receptors in addition to FAAH. Another limitation is the potential for species differences in the pharmacokinetics and pharmacodynamics of 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide, which may affect its translatability to humans.
未来方向
There are several future directions for research on 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide and related compounds. One direction is the development of novel FAAH inhibitors with improved potency, selectivity, and pharmacokinetic properties. Another direction is the investigation of the role of endocannabinoids in various physiological and pathological conditions, including pain, anxiety, depression, and immune function. Additionally, the potential for using 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide as a tool to investigate the role of endocannabinoids in the brain and other tissues remains an active area of research.
属性
IUPAC Name |
2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-3-12-10(2)21-16(13(12)9-18)19-15(20)8-11-6-4-5-7-14(11)17/h4-7H,3,8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQYZUJQHFFYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)CC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4264478.png)
![N-[3-(aminocarbonyl)-4-(2,5-dimethylphenyl)-2-thienyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4264486.png)
![propyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4264492.png)
![6-({[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4264499.png)
![N-[3-(aminocarbonyl)-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide](/img/structure/B4264509.png)

![5-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4264528.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-(cyclopentyloxy)benzamide](/img/structure/B4264531.png)

![2-(2,6-dichlorophenyl)-N-(2-{4-[(2,6-dichlorophenyl)acetyl]-1-piperazinyl}ethyl)acetamide](/img/structure/B4264543.png)
![isopropyl 2-{[4-(cyclopentyloxy)benzoyl]amino}-5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264550.png)
![4-(cyclopentyloxy)-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4264551.png)
![3-({2-[(4-chloro-3-methylphenoxy)acetyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4264572.png)
![2-(4-chloro-3-methylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4264578.png)